N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide
Description
N-(5-(4-Chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide is a synthetic small molecule featuring a thiazole core substituted with a 4-chlorobenzyl group at the 5-position and a propanamide side chain linked to a 5-ethylfuran-2-yl moiety. The 4-chlorobenzyl group enhances lipophilicity and may improve membrane permeability, while the 5-ethylfuran substituent introduces steric and electronic effects that could modulate target binding .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-15-7-8-16(24-15)9-10-18(23)22-19-21-12-17(25-19)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJDNGRCEHKJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C19H19ClN2O2S
- Molecular Weight : 374.884 g/mol
Structural Features
The compound consists of:
- A thiazole ring which is known for its role in various biological activities.
- An ethylfuran moiety , contributing to its lipophilicity and potential interaction with biological membranes.
- A 4-chlorobenzyl group , which may enhance binding affinity to specific receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes.
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Enzyme Inhibition :
- The thiazole ring can act as a competitive inhibitor for several enzymes, potentially modulating metabolic pathways.
- Studies indicate that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
- Receptor Modulation :
Pharmacological Effects
Research has demonstrated various pharmacological effects linked to the compound:
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory properties by inhibiting COX enzymes and reducing pro-inflammatory cytokine production.
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines, likely through apoptosis induction mechanisms.
- Neuroprotective Effects : By modulating neurotransmitter systems, the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds:
-
In Vitro Studies :
- A study involving compounds with thiazole and furan rings demonstrated their ability to inhibit cancer cell proliferation in vitro by inducing apoptosis through caspase activation pathways.
- Another study highlighted the neuroprotective effects of similar compounds in rat models, showing improved cognitive function following treatment.
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In Vivo Studies :
- Animal model studies have shown that administration of thiazole-based compounds resulted in reduced inflammation markers in models of arthritis and colitis.
- Pharmacokinetic studies indicated favorable absorption and distribution profiles for these compounds, suggesting potential for therapeutic use.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide | Structure | Anti-inflammatory, antitumor | Lacks thiazole ring |
| 3-(5-methylfuran-2-yl)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]propanamide | Structure | Similar activity profile | Methyl instead of ethyl group |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives share the thiazole-propanamide backbone but differ in substituents, leading to variations in physicochemical properties and biological activity. Key analogues include:
Table 1: Structural and Functional Comparison
Key Observations
Halogenation Effects: The 4-chlorobenzyl group in the target compound contrasts with 4-fluorophenyl in Compound 31. Fluorine’s electronegativity may enhance target affinity, while chlorine’s larger size could improve hydrophobic interactions .
Cyclohexane (Compound 8a) and nitroguanidino (Compound 16) side chains demonstrate how flexibility and hydrogen-bonding capacity influence activity .
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
